Diethyl disulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.3 mg/mL at 25 °C

Practically insoluble to insoluble in water

Soluble (in ethanol)

Synonyms

Canonical SMILES

Probing Protein Function through Thiol Modification

One of the primary research applications of DEDS lies in its ability to modify proteins. DEDS readily reacts with thiol groups (sulfhydryl groups, -SH) present in proteins, forming stable covalent bonds. This process, known as thiol alkylation, can be used to:

- Study protein structure and function: By selectively targeting specific thiol groups within a protein, researchers can probe their role in protein folding, stability, and activity. This information is crucial for understanding how proteins function at the molecular level Source: Journal of Chromatography A, 2014.

- Investigate protein-protein interactions: DEDS can be used to identify the specific regions on a protein involved in interactions with other proteins. This knowledge can be valuable in understanding cellular processes and designing new drugs that target protein-protein interactions Source: National Institutes of Health, Protein Data Bank: .

Exploring Disulfide Bond Biology

DEDS, containing a disulfide bond itself (S-S), can be used as a tool to study the role of these bonds in various biological processes. Disulfide bonds play a crucial role in protein structure and stability, and their formation and reduction are essential for various cellular functions.

By studying how DEDS interacts with existing disulfide bonds or participates in new bond formation, researchers can gain insights into:

- Disulfide bond formation and cleavage: Understanding the mechanisms behind disulfide bond formation and cleavage is crucial for various fields, including protein folding research and development of therapeutic strategies for diseases associated with improper disulfide bond formation Source: National Library of Medicine, PubChem, Diethyl disulfide: .

- Disulfide bond involvement in diseases: Certain diseases, like cystic fibrosis, involve abnormal protein folding due to improperly formed or reduced disulfide bonds. Studying how DEDS interacts with these proteins can offer valuable information for developing new diagnostic and therapeutic approaches Source: National Center for Biotechnology Information, GeneReviews, Cystic fibrosis transmembrane conductance regulator: .

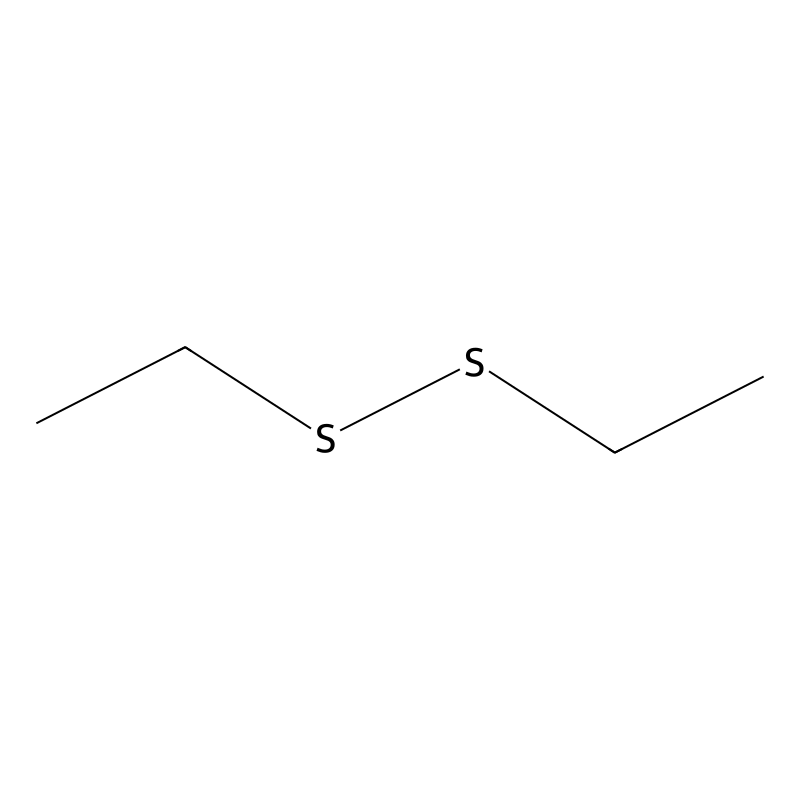

Diethyl disulfide is an organic compound with the chemical formula C₄H₁₀S₂. It is a member of the disulfide family, characterized by the presence of two sulfur atoms connected by a sulfur-sulfur bond. This compound appears as a colorless liquid with a strong, unpleasant odor reminiscent of garlic or rotten eggs. Diethyl disulfide is notable for its use in various

Diethyl disulfide has a strong unpleasant odor and may cause irritation to the eyes and respiratory tract.

- Catalytic Reactions: Diethyl disulfide reacts with methanol in the presence of solid acid catalysts at elevated temperatures (250–350°C) to yield various dialkyl sulfides, including dimethyl sulfide and ethyl methyl sulfide. The selectivity for these products can reach up to 99% under optimal conditions .

- Oxidation: The compound can be oxidized with atmospheric oxygen, leading to the formation of sulfoxides and sulfones. This reaction typically requires specific conditions, such as the presence of ionic liquids as catalysts .

- Thermal Decomposition: At high temperatures, diethyl disulfide can decompose to produce ethylene and ethane through the formation of thiolate species on metal surfaces .

Diethyl disulfide exhibits various biological activities, particularly as a metabolite produced by certain yeast species like Saccharomyces cerevisiae. Its presence has been linked to the production of volatile compounds during fermentation processes. Additionally, diethyl disulfide has been studied for its potential antimicrobial properties, although further research is needed to fully understand its efficacy and mechanisms of action .

Several methods exist for synthesizing diethyl disulfide:

- Direct Synthesis from Ethyl Halides: One common method involves the reaction of sodium sulfide with ethyl iodide or ethyl bromide, leading to the formation of diethyl disulfide.

- Oxidative Methods: Another approach includes the oxidation of diethyl sulfide using agents such as hydrogen peroxide or oxygen in the presence of catalysts .

- Biological Synthesis: As mentioned earlier, certain microorganisms can produce diethyl disulfide naturally during metabolic processes.

Diethyl disulfide finds applications across various fields:

- Flavoring Agent: It is used in small quantities in the food industry to impart specific flavors due to its distinctive aroma.

- Chemical Intermediate: The compound serves as an intermediate in synthesizing other chemicals, particularly in organic synthesis.

- Pesticides and Herbicides: Diethyl disulfide is utilized in formulating certain agricultural chemicals due to its biological activity against pests .

Research on diethyl disulfide interactions indicates that it can react with various substances, often leading to hazardous conditions. For instance:

- Reactivity with Acids: Diethyl disulfide is incompatible with strong acids, which can lead to the release of toxic gases such as hydrogen sulfide upon reaction.

- Toxicity Studies: Inhalation or skin contact with diethyl disulfide can cause irritation or burns, highlighting the need for safety measures when handling this compound .

Diethyl disulfide shares similarities with other organosulfur compounds but possesses unique characteristics that distinguish it. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Dimethyl sulfide | C₂H₆S | A volatile compound used as a solvent and flavoring agent; less toxic than diethyl disulfide. |

| Dimethyl disulfide | C₄H₁₄S₂ | Similar structure but with different reactivity; commonly used in organic synthesis. |

| Ethyl methyl sulfide | C₄H₁₀S | A product formed from reactions involving diethyl disulfide; used in various chemical processes. |

| Methyl phenyl sulfide | C₈H₉S | An aromatic sulfur compound used in fragrances; exhibits different biological activities compared to diethyl disulfide. |

Diethyl disulfide's unique properties, such as its specific odor profile and reactivity patterns, set it apart from these similar compounds. Its applications in both industrial and biological contexts further emphasize its significance within the organosulfur compound category .

Catalytic Oxidation of Ethanethiol

The oxidation of ethanethiol (C₂H₅SH) to diethyl disulfide is a primary industrial method. Key catalytic systems include metal complexes and phthalocyanines.

Reaction Mechanism

Two ethanethiol molecules undergo oxidative coupling via transition-metal catalysts, releasing hydrogen atoms and forming a disulfide bond:

$$

2\ \text{C}2\text{H}5\text{SH} + \text{O}2 \rightarrow \text{C}2\text{H}5\text{S-S-C}2\text{H}5 + 2\ \text{H}2\text{O}

$$

This reaction is facilitated by catalysts such as sodium cobalt(II) tetrasulfophthalocyanine (CoTSPc), which enhances reaction rates under neutral conditions.

Catalyst Performance

| Catalyst | Temperature (°C) | Reaction Time (min) | Turnover Number (TON) | Turnover Frequency (TOF, min⁻¹) |

|---|---|---|---|---|

| CoTSPc | 40 | 10 | 72 | 8.1 |

| CoSO₄·7H₂O | 40 | 10 | 45 | 4.5 |

| FeTSPc | 40 | 10 | 12 | 1.2 |

| CuTSPc | 40 | 10 | <1 | <0.1 |

CoTSPc demonstrates superior activity, achieving near-complete conversion of ethanethiol within 10 minutes at 40°C. The reaction follows zero-order kinetics, with rate constants linearly dependent on ethanethiol concentration.

Oxidant Optimization

Oxygen saturation in dimethylformamide (DMF) is critical for high yields. CoTSPc forms complexes with diethyl disulfide during oxidation, facilitating product release and catalyst regeneration.

Industrial Production via Petrochemical Refining Byproducts

Diethyl disulfide is a secondary product in ethanethiol synthesis and mercaptan removal processes.

Mercaptan Oxidation (Merox Process)

The Merox process oxidizes mercaptans (RSH) to disulfides (RSSR) in alkaline media using oxygen and homogeneous phthalocyanine catalysts. While primarily targeting light hydrocarbons, this process generates diethyl disulfide as a byproduct when ethanethiol is present.

Byproduct Recovery

In ethanethiol production (via ethylene and H₂S over alumina catalysts), diethyl disulfide forms as a minor component due to side reactions. Industrial processes often employ distillation or solvent extraction to isolate diethyl disulfide from ethanethiol-rich streams.

Alternative Synthesis Routes Using Sodium Persulfide Intermediates

Sodium persulfide (Na₂S₄) serves as a key intermediate in sulfur-based synthesis.

Reaction Pathway

- Persulfide Formation:

$$

\text{S}8 + 2\ \text{Na}2\text{S} \rightarrow 2\ \text{Na}2\text{S}4

$$ - Thiol Coupling:$$2\ \text{C}_2

Role in Catalyst Sulfiding for Hydrodesulfurization

Hydrodesulfurization (HDS) catalysts, typically composed of molybdenum (Mo) and cobalt (Co) or nickel (Ni) supported on alumina (Al~2~O~3~), require activation via sulfiding to convert metal oxides into active metal sulfides. Diethyl disulfide contributes to this process by decomposing under controlled conditions to release hydrogen sulfide (H~2~S), the primary sulfiding agent. Unlike dimethyl disulfide (DMDS), which operates optimally at 392–482°F (200–250°C) [1] [3], diethyl disulfide’s decomposition kinetics and temperature profile may differ due to its longer alkyl chains. These structural differences influence its sulfur release efficiency and compatibility with specific catalyst formulations.

The sulfiding mechanism involves the thermal cleavage of the disulfide bond in diethyl disulfide, producing H~2~S and ethane (C~2~H~6~) as byproducts. This reaction is critical for establishing the metal-sulfide active sites necessary for breaking carbon-sulfur bonds in refinery feedstocks. For instance, CoMo/Al~2~O~3~ catalysts sulfided with diethyl disulfide demonstrate enhanced activity in removing sulfur from gas condensates and naphtha cuts [2].

Mechanisms of Sulfur Compound Management in Refinery Feedstocks

Refinery feedstocks often contain complex sulfur species, including mercaptans, thiophenes, and disulfide oils (DSO). Diethyl disulfide plays a dual role in sulfur management:

- Sulfur Donation: By decomposing into H~2~S, it ensures a consistent sulfur supply during catalyst activation, preventing premature catalyst deactivation due to sulfur starvation.

- Feedstock Sweetening: In gas condensates contaminated with DSO, diethyl disulfide aids in stabilizing sulfur-rich intermediates, mitigating the formation of corrosive byproducts like elemental sulfur or polysulfides [2].

For example, in hydrotreating units processing feedstocks with 2,200 ppm sulfur, diethyl disulfide-based sulfiding protocols reduce residual sulfur to <20 ppm under optimized temperatures (332–340°C) and pressures (33–35 barg) [2].

Performance Optimization in Petroleum Refining Units

The efficiency of diethyl disulfide in refinery operations hinges on its integration with process parameters:

| Parameter | Optimal Range for Diethyl Disulfide | Impact on HDS Efficiency |

|---|---|---|

| Temperature | 320–340°C | Higher temperatures accelerate disulfide decomposition but risk catalyst coking. |

| Pressure | 30–40 barg | Elevated pressures enhance H~2~S solubility, improving sulfiding uniformity. |

| LHSV | 2.5–3 h^-1^ | Lower space velocities prolong reactant-catalyst contact, boosting conversion. |

| H~2~/Oil Ratio | 160–195 | Excess hydrogen minimizes coke formation and sustains catalyst activity. |

These conditions align with empirical models for sulfur content reduction, where diethyl disulfide’s performance correlates with its decomposition kinetics and byproduct profiles [2] [3]. Compared to tert-butyl polysulfides (TBPS), diethyl disulfide generates lighter byproducts (e.g., ethane), reducing the risk of equipment fouling from heavy hydrocarbons or “carsul” deposits [3].

Diethyl disulfide undergoes microbial degradation through specialized bacterial pathways that involve the cleavage of the disulfide bond and subsequent metabolism of sulfur-containing intermediates [1]. The primary degradation pathway begins with enzymatic oxidation of ethyl mercaptan to diethyl disulfide, followed by further mineralization to carbon dioxide, bacterial biomass, and sulfate through transformation of elemental sulfur and ethyl aldehyde intermediates [1].

Research has identified Pseudomonas species strain WL2 as highly effective in metabolizing diethyl disulfide under aerobic conditions [1] [2]. This bacterium demonstrates the ability to achieve complete removal of 110.3 mg L⁻¹ diethyl disulfide within 32 hours through a putative degradation pathway that leads to complete mineralization [1]. The metabolic process involves initial cleavage of the disulfide bond, producing elemental sulfur as an intermediate that is subsequently oxidized to sulfate as the final sulfur-containing product [1] [2].

The degradation mechanism follows a well-characterized pattern observed in other organosulfur compounds, where the disulfide bond serves as the primary target for enzymatic attack [3] [4]. Marine bacterial isolates, including Thiobacillus species strain ASN-1, have demonstrated the ability to degrade a range of alkyl sulfides and disulfides, including diethyl disulfide, under both aerobic and anaerobic conditions [3] [4]. These organisms utilize specialized enzymes for the metabolism of ethyl groups, distinct from those required for methyl group metabolism, indicating substrate-specific adaptation [3].

The biodegradation pathway involves multiple enzymatic steps, beginning with disulfide reductase activity that cleaves the sulfur-sulfur bond, followed by oxidation of the resulting thiols [5] [6]. Studies of related disulfide compounds have revealed that the degradation process produces multiple intermediate products, including various oxidized sulfur species that are ultimately converted to sulfate through complex redox reactions [5] [7] [6].

Environmental factors significantly influence the microbial degradation pathways of diethyl disulfide. pH values between 6.5 and 8.0 optimize enzymatic activity, while temperatures around 30°C provide the most favorable conditions for bacterial growth and substrate utilization [1] [8]. The presence of oxygen is crucial for aerobic degradation pathways, although some bacterial species can utilize nitrate or nitrite as alternative electron acceptors under anaerobic conditions [3] [4].

Kinetic Models for Aerobic Biodegradation Processes

The aerobic biodegradation kinetics of diethyl disulfide follow well-established mathematical models that describe substrate utilization by microbial populations [1] [2]. The Haldane-Andrews model has been successfully applied to characterize the degradation kinetics, yielding a maximum specific degradation rate of 1.33 g g⁻¹ h⁻¹ for Pseudomonas sp. strain WL2 [1] [2]. This kinetic parameter indicates the maximum rate at which the bacterial biomass can degrade the substrate under optimal conditions.

Pseudo-first-order kinetic modeling provides additional insight into the degradation process, with a maximum degradation rate constant of 0.175 h⁻¹ observed for diethyl disulfide [1] [2]. This rate constant is intermediate between that observed for ethyl mercaptan (0.522 h⁻¹) and dimethyl disulfide (0.033 h⁻¹), reflecting the structural influence of alkyl chain length on biodegradation rates [1] [8] [9].

| Parameter | Diethyl Disulfide | Dimethyl Disulfide | Ethyl Mercaptan |

|---|---|---|---|

| Rate constant (h⁻¹) | 0.175 [1] | 0.033 [8] [9] | 0.522 [1] |

| Half-life (hours) | 32 [1] | 21 [8] [9] | 14 [1] |

| Maximum specific rate (g g⁻¹ h⁻¹) | 1.33 [1] | Not reported | 3.13 [1] |

| Optimal pH | 7.0 [1] | 7.0 [8] [9] | 7.0 [1] |

| Optimal temperature (°C) | 30 [1] | 30 [8] [9] | 30 [1] |

The biodegradation kinetics exhibit substrate inhibition at higher concentrations, consistent with the Haldane-Andrews model predictions [1]. This inhibition effect is attributed to the toxic nature of organosulfur compounds at elevated concentrations, which can interfere with bacterial metabolism and reduce degradation efficiency [1] [9].

Biofilter studies have provided additional kinetic parameters for diethyl disulfide removal under controlled conditions [10]. Optimal performance was achieved with an empty bed residence time of 150 seconds and a loading rate of 1.60 g m⁻³ h⁻¹, resulting in removal efficiencies of 94 ± 5% [10]. The biofilter system demonstrated stable performance over extended operation periods, with consistent removal of diethyl disulfide from contaminated air streams [10].

The kinetic analysis reveals that diethyl disulfide degradation follows Monod-type kinetics at low substrate concentrations, transitioning to inhibition kinetics at higher concentrations [1]. The apparent Michaelis-Menten constant (Km) for diethyl disulfide degradation by Pseudomonas sp. WL2 reflects the substrate affinity of the degrading organisms, though specific values require further investigation to establish precise parameters.

Temperature effects on degradation kinetics follow Arrhenius relationships, with optimal rates occurring at 30°C [1] [8]. Below this temperature, enzymatic activity decreases exponentially, while temperatures above 35°C begin to denature critical enzymes involved in the degradation pathway [1]. pH effects are similarly critical, with activity declining rapidly outside the optimal range of 6.5 to 8.0 due to protein denaturation and altered enzyme conformation [1] [8].

Environmental Fate and Ecotoxicological Implications

Diethyl disulfide exhibits complex environmental fate characteristics that influence its distribution and persistence across different environmental compartments [11] [12]. Environmental modeling using Level III fugacity analysis indicates that diethyl disulfide preferentially partitions to soil (69.4%) and water (29.7%) compartments, with minimal distribution to air (0.5%) [11] [12]. This distribution pattern reflects the compound's moderate volatility and tendency to associate with organic matter in soil systems [12].

The overall environmental persistence of diethyl disulfide is estimated at 220 hours, indicating moderate persistence that falls between rapidly degraded and highly persistent compounds [11] [12]. Atmospheric degradation occurs rapidly through reaction with hydroxyl radicals, yielding a half-life of approximately 30 minutes [11] [12]. This rapid atmospheric removal mechanism prevents significant accumulation in the air compartment and reduces potential for long-range transport [12].

Aquatic systems represent a significant environmental reservoir for diethyl disulfide, where the compound exhibits moderate toxicity to aquatic organisms [13] [14] [15]. Acute toxicity studies with zebrafish (Danio rerio) have established a 96-hour LC₅₀ value of 7.50 mg L⁻¹, classifying diethyl disulfide as moderately toxic to freshwater fish species [14]. Sub-lethal effects, including lethargy, loss of escape reflex, and respiratory distress, occur at concentrations as low as 10.6 mg L⁻¹ [14].

| Ecotoxicological Parameter | Value | Test Species | Reference |

|---|---|---|---|

| 96-h LC₅₀ | 7.50 mg L⁻¹ | Danio rerio | [14] |

| NOAEC | 5.30 mg L⁻¹ | Danio rerio | [14] |

| Oral LD₅₀ | 2030 mg kg⁻¹ | Rat | [16] |

| Water hazard class | Class 1 | N/A | [16] |

| Environmental distribution (water) | 29.7% | Modeling | [12] |

| Environmental distribution (soil) | 69.4% | Modeling | [12] |

The compound's ecotoxicological profile indicates potential for adverse effects on aquatic ecosystems, particularly in scenarios involving accidental releases or continuous discharge [15]. Marine environmental modeling scenarios demonstrate that concentrations exceeding the predicted no-effect concentration for water (PNECwater = 1.75 μg L⁻¹) can persist for extended periods and affect large areas following significant spill events [15].

Terrestrial ecotoxicology studies suggest that soil-dwelling organisms may experience effects from diethyl disulfide exposure, though specific data on soil invertebrates and plants remain limited [11] [12]. The compound's tendency to partition into soil compartments raises concerns about potential bioaccumulation in terrestrial food webs, particularly given its moderate persistence and lipophilic properties [12].

Biodegradation in environmental systems provides the primary removal mechanism for diethyl disulfide [1] [10]. Under aerobic conditions, indigenous microbial populations can degrade the compound, though adaptation periods may be required for optimal degradation rates [1]. Environmental factors such as temperature, pH, nutrient availability, and microbial community composition significantly influence biodegradation rates in natural systems [1] [8].

The environmental fate modeling indicates that volatilization and biodegradation represent the dominant removal processes for diethyl disulfide in aquatic systems [12]. However, under oxygen-limited conditions or in sediment environments, degradation rates may be significantly reduced, leading to increased persistence and potential for accumulation [12]. This scenario is particularly relevant in eutrophic water bodies or industrial discharge areas where oxygen depletion commonly occurs [12].

Regulatory classifications recognize diethyl disulfide as a water hazard class 1 substance under German regulations, indicating slight hazard to aquatic environments [16]. However, the compound's classification as moderately toxic to fish and its potential for environmental persistence suggest that appropriate handling and disposal measures are necessary to prevent environmental contamination [14] [16].

Physical Description

Colourless to yellowish liquid; Onion/cabbage odou

XLogP3

Boiling Point

Density

0.990-0.996

Melting Point

-101.5°C

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (54.04%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (56.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (55.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant

Other CAS

110-81-6

68920-64-9

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Disulfide, diethyl: ACTIVE

Disulfides, C2-6-alkyl: INACTIVE